molecular formula C21H29N3O2 B5017714 N-[(3S)-2-oxo-3-azepanyl]-2-(1-piperidinyl)-2-indanecarboxamide

N-[(3S)-2-oxo-3-azepanyl]-2-(1-piperidinyl)-2-indanecarboxamide

Cat. No. B5017714
M. Wt: 355.5 g/mol
InChI Key: UYXXKPKTGGRNOA-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(3S)-2-oxo-3-azepanyl]-2-(1-piperidinyl)-2-indanecarboxamide” is a complex organic compound. It contains several functional groups including an azepane ring (a seven-membered ring containing nitrogen), a piperidine ring (a six-membered ring containing nitrogen), and an indane ring (a fused cyclohexane and benzene ring). The compound also contains an amide group and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple cyclic structures and functional groups. The 3D conformation of the molecule could significantly affect its properties and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present and the overall 3D structure of the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its potential applications .

properties

IUPAC Name

N-[(3S)-2-oxoazepan-3-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-19-18(10-4-5-11-22-19)23-20(26)21(24-12-6-1-7-13-24)14-16-8-2-3-9-17(16)15-21/h2-3,8-9,18H,1,4-7,10-15H2,(H,22,25)(H,23,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXXKPKTGGRNOA-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NC4CCCCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)N[C@H]4CCCCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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